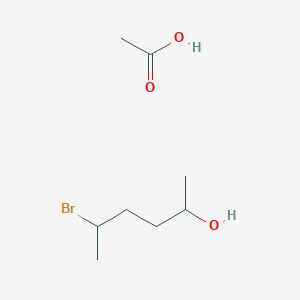Acetic acid;5-bromohexan-2-ol
CAS No.: 111692-86-5
Cat. No.: VC19176243
Molecular Formula: C8H17BrO3
Molecular Weight: 241.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 111692-86-5 |
|---|---|
| Molecular Formula | C8H17BrO3 |
| Molecular Weight | 241.12 g/mol |
| IUPAC Name | acetic acid;5-bromohexan-2-ol |
| Standard InChI | InChI=1S/C6H13BrO.C2H4O2/c1-5(7)3-4-6(2)8;1-2(3)4/h5-6,8H,3-4H2,1-2H3;1H3,(H,3,4) |
| Standard InChI Key | ANGJDTXVPGGHRV-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(C)Br)O.CC(=O)O |
Introduction
Chemical Structure and Composition
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇BrO₃ |
| Molecular Weight | 241.12 g/mol |
| Component Compounds | Acetic acid (CID 176), 5-Bromohexan-2-ol (CID 18921115) |
The compound exists as a 1:1 molar complex, stabilized by hydrogen bonding between the hydroxyl group of 5-bromohexan-2-ol and the carboxylic acid group of acetic acid .
Structural Features
-
5-Bromohexan-2-ol: A six-carbon chain with a bromine atom at the fifth position and a hydroxyl group at the second carbon.
-
Acetic Acid: Acts as a hydrogen bond donor, enhancing the stability of the complex .
3D Conformation: Conformer generation is disallowed due to the mixture/salt nature, but planar 2D structural depictions highlight intermolecular interactions .
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via:
-
Bromination of Hexan-2-ol:
-
Complexation with Acetic Acid:
Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 25–50°C |
| Solvent | Toluene or diethyl ether |
| Reaction Time | 12–24 hours |
Yield: >90% purity after recrystallization .
Physicochemical Properties
Physical State and Stability
| Property | Value |
|---|---|
| Physical State | Colorless liquid |
| Melting Point | Not reported (decomposes before melting) |
| Boiling Point | ~154–160°C (estimated) |
| Solubility | Miscible in polar solvents (e.g., ethanol, acetone) |
Spectroscopic Data
-
IR Spectroscopy:
-
NMR (¹H):
Applications
Organic Synthesis
-
Intermediate for Alkylation: The bromine atom facilitates nucleophilic substitution reactions, enabling the synthesis of ethers and esters .
-
Hydrogen Bonding Studies: Used to model intermolecular interactions in supramolecular chemistry .
Polymer Science
-
Crosslinking Agent: Enhances mechanical properties in polyurethanes and epoxies by forming hydrogen-bonded networks .
Biochemical Research
| Hazard | Precaution |
|---|---|
| Skin/Irritation | Use gloves and goggles |
| Volatility | Work in a fume hood |
| Environmental Impact | Avoid aqueous disposal |
GHS Classification:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume